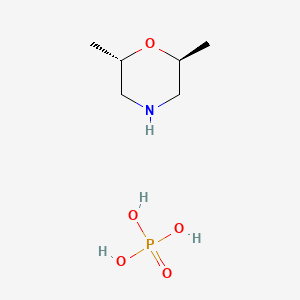
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups at the 2 and 6 positions of the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-dimethylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as morpholine and methylating agents.
Methylation: The morpholine undergoes methylation at the 2 and 6 positions using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure (2S,6S)-2,6-dimethylmorpholine.
Addition of Phosphoric Acid: The purified (2S,6S)-2,6-dimethylmorpholine is then reacted with phosphoric acid to form the final compound.
Industrial Production Methods
In industrial settings, the production of (2S,6S)-2,6-dimethylmorpholine;phosphoric acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatment strategies.
Industry: It is utilized in various industrial processes, including the production of polymers, coatings, and specialty chemicals.
Mécanisme D'action
The mechanism by which (2S,6S)-2,6-dimethylmorpholine;phosphoric acid exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,6S)-2,6-Diaminoheptanedioate: Another compound with similar stereochemistry but different functional groups.
(2R,6R)-Hydroxynorketamine: A compound with similar structural features but different pharmacological properties.
Uniqueness
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid is unique due to its specific combination of methyl groups and phosphoric acid, which imparts distinct chemical reactivity and potential applications. Its ability to participate in various chemical reactions and its potential biological activity set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C6H16NO5P |
|---|---|
Poids moléculaire |
213.17 g/mol |
Nom IUPAC |
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid |
InChI |
InChI=1S/C6H13NO.H3O4P/c1-5-3-7-4-6(2)8-5;1-5(2,3)4/h5-7H,3-4H2,1-2H3;(H3,1,2,3,4)/t5-,6-;/m0./s1 |
Clé InChI |
YUULYJKSZPYHAJ-GEMLJDPKSA-N |
SMILES isomérique |
C[C@H]1CNC[C@@H](O1)C.OP(=O)(O)O |
SMILES canonique |
CC1CNCC(O1)C.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Azabicyclo[2.2.1]heptan-7-YL)ethanol oxalic acid](/img/structure/B13909813.png)
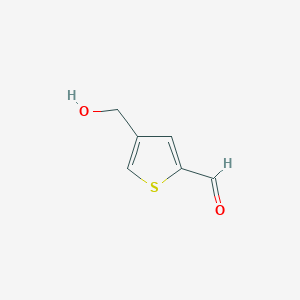
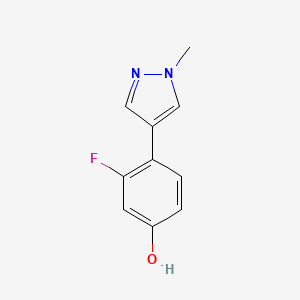
![1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909823.png)
![ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13909825.png)

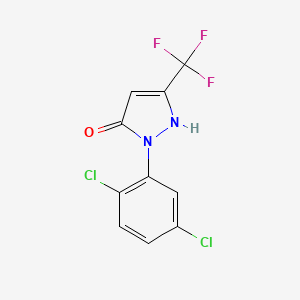
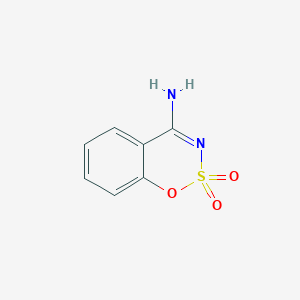
![5-Iodo-3,7-bis[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13909845.png)

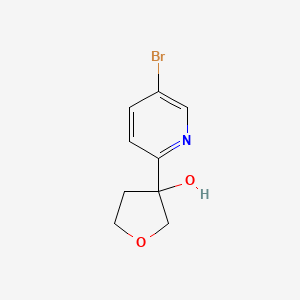
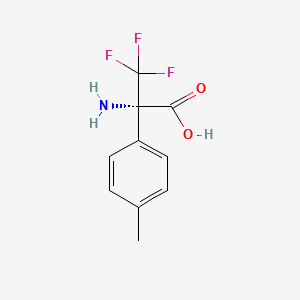
![17-Methoxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13909883.png)
![methyl (Z)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13909884.png)
